molecular formula C34H28ClN3O4 B2420284 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 312596-60-4

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2420284
CAS No.: 312596-60-4
M. Wt: 578.07
InChI Key: ZOQSHPVDIFXNAZ-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C34H28ClN3O4 and its molecular weight is 578.07. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds with pyrazole and quinoline moieties, similar to the compound , often focuses on their efficient synthesis and characterization. For example, Prasath et al. (2015) reported on the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, highlighting the potential of these compounds for antimicrobial applications. This study demonstrates the use of ultrasound to improve the yields of such complex molecules, suggesting a broader applicability for the synthesis of related compounds (Prasath et al., 2015).

Antimicrobial Properties

The antimicrobial properties of quinoline-pyrazole compounds are a significant area of research. Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives as antimicrobial agents, showing that structural modifications can enhance their potency. This research underscores the potential of chemically related compounds to serve as bases for developing new antimicrobial agents (Ansari & Khan, 2017).

Pharmacological Potential

Compounds with quinoline and pyrazole structures have also been investigated for their potential in pharmacology. For instance, Abdulla et al. (2014) explored substituted pyrazole derivatives for their anti-inflammatory activities. This study indicates that such compounds could be promising candidates for developing new anti-inflammatory drugs (Abdulla et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-chloro-4-phenylquinolin-2(1H)-one, which is synthesized from 2-chlorobenzaldehyde and 2-phenylacetylacetone. The second intermediate is 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol, which is synthesized from 2-methoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "2-phenylacetylacetone", "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one:", "- Step 1: 2-chlorobenzaldehyde is reacted with 2-phenylacetylacetone in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 6-chloro-4-phenylquinolin-2(1H)-one.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Synthesis of 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol:", "- Step 1: 2-methoxybenzaldehyde is reacted with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ol.", "- Step 2: The product is isolated and purified using standard techniques such as recrystallization or column chromatography.", "Coupling of the two intermediates:", "- The two intermediates are coupled using a condensation reaction in the presence of a base such as potassium carbonate and a solvent such as ethanol to form the final product, 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "- The product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

312596-60-4

Molecular Formula

C34H28ClN3O4

Molecular Weight

578.07

IUPAC Name

6-chloro-3-[3-(2-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C34H28ClN3O4/c1-41-29-16-10-9-15-24(29)28-20-27(37-38(28)34(40)32(42-2)22-13-7-4-8-14-22)31-30(21-11-5-3-6-12-21)25-19-23(35)17-18-26(25)36-33(31)39/h3-19,28,32H,20H2,1-2H3,(H,36,39)

InChI Key

ZOQSHPVDIFXNAZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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